molecular formula C11H20N2O2 B2577700 N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2175508-20-8

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2577700
CAS No.: 2175508-20-8
M. Wt: 212.293
InChI Key: RTBTVJJEXIRHTQ-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and an amide linkage to a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2,2-dimethylmorpholine with an appropriate acylating agent such as prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or morpholine derivatives.

Scientific Research Applications

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide
  • **2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Uniqueness

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-10(14)12-5-6-13-7-8-15-11(2,3)9-13/h4H,1,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBTVJJEXIRHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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